molecular formula C7H4Br2ClNO3 B13183084 1,3-Dibromo-2-(chloromethoxy)-5-nitrobenzene

1,3-Dibromo-2-(chloromethoxy)-5-nitrobenzene

Cat. No.: B13183084
M. Wt: 345.37 g/mol
InChI Key: VBLLZLQLPLRKRX-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-(chloromethoxy)-5-nitrobenzene is an organic compound with a complex structure that includes bromine, chlorine, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-2-(chloromethoxy)-5-nitrobenzene typically involves multiple steps, starting from a benzene derivative. One common method includes the bromination of a suitable benzene precursor, followed by chloromethoxylation and nitration reactions. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired substitutions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the hazardous nature of the reagents and intermediates involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-(chloromethoxy)-5-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction reactions typically produce amino derivatives.

Scientific Research Applications

1,3-Dibromo-2-(chloromethoxy)-5-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2-(chloromethoxy)-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on target molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-2,2-dimethoxypropane: Similar in having bromine atoms but differs in the presence of methoxy groups instead of nitro and chloromethoxy groups.

    1,3-Dibromopropane: Lacks the nitro and chloromethoxy groups, making it less complex.

    2,3-Dibromo-1-propanol: Contains hydroxyl groups instead of nitro and chloromethoxy groups.

Uniqueness

1,3-Dibromo-2-(chloromethoxy)-5-nitrobenzene is unique due to the combination of bromine, chlorine, and nitro groups on a single benzene ring

Properties

Molecular Formula

C7H4Br2ClNO3

Molecular Weight

345.37 g/mol

IUPAC Name

1,3-dibromo-2-(chloromethoxy)-5-nitrobenzene

InChI

InChI=1S/C7H4Br2ClNO3/c8-5-1-4(11(12)13)2-6(9)7(5)14-3-10/h1-2H,3H2

InChI Key

VBLLZLQLPLRKRX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)OCCl)Br)[N+](=O)[O-]

Origin of Product

United States

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